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Cat. No.: B15582855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
M826 is a potent, selective, and reversible non-peptide inhibitor of caspase-3, a key enzyme in

the apoptotic pathway. The existing scientific literature primarily focuses on the biological

activity of a single stereoisomer, specifically the (S)-enantiomer, identified by its IUPAC name:

3-([(2S)-2-[5-tert-butyl-3-[[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-2-oxopyrazin-1(2H)-

yl]butanoyl]amino)-5-[hexyl(methyl)amino]-4-oxopentanoic acid. This compound has

demonstrated significant anti-apoptotic and neuroprotective effects in various in vitro and in

vivo models. While the existence of a racemic mixture, denoted as (Rac)-M826, is known, there

is a notable absence of publicly available data on the synthesis, chiral separation, and

comparative biological evaluation of the individual enantiomers. This guide provides a

comprehensive overview of the known (S)-enantiomer of M826, while highlighting the current

knowledge gap regarding its (R)-enantiomer.

Introduction to M826 and Caspase-3 Inhibition
Caspases are a family of cysteine proteases that play a crucial role in the initiation and

execution of apoptosis, or programmed cell death.[1] Among them, caspase-3 is a key effector

caspase, responsible for the cleavage of numerous cellular proteins, leading to the

characteristic morphological and biochemical changes observed in apoptotic cells.

Dysregulation of apoptosis is implicated in a wide range of human diseases, including
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neurodegenerative disorders, ischemic injury, and certain cancers. Therefore, the development

of selective caspase-3 inhibitors has been a significant focus of therapeutic research.

M826 emerged from a series of pyrazinone mono-amides designed as potent and reversible

non-peptide inhibitors of caspase-3.[2] Its (S)-enantiomer has been shown to be a highly

effective inhibitor with neuroprotective properties.

Physicochemical and Pharmacological Properties of
(S)-M826
The available data exclusively pertains to the (S)-enantiomer of M826.

Property Value Reference

IUPAC Name

3-([(2S)-2-[5-tert-butyl-3-[[(4-

methyl-1,2,5-oxadiazol-3-

yl)methyl]amino]-2-oxopyrazin-

1(2H)-yl]butanoyl]amino)-5-

[hexyl(methyl)amino]-4-

oxopentanoic acid

Molecular Formula C28H45N7O6 N/A

Molecular Weight 575.70 g/mol N/A

Caspase-3 Inhibition (IC50) 5 nM

Caspase-3 Inhibition (Ki) 0.7 nM [1]

Apoptosis Inhibition (NT2 cells,

IC50)
30 nM [1]

Apoptosis Inhibition (murine

cerebellar neurons, IC50)
50 nM [1]

Apoptosis Inhibition (murine

cortical neurons, IC50)
120 nM [1]

Elimination Half-life (rat

striatum)
3 hours [3]
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Mechanism of Action and Signaling Pathway
(S)-M826 exerts its anti-apoptotic effects by directly and reversibly inhibiting the enzymatic

activity of caspase-3. By binding to the active site of the enzyme, it prevents the cleavage of

downstream substrates that are critical for the execution of the apoptotic program.
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Figure 1. Signaling pathway of M826-mediated inhibition of apoptosis.

Experimental Protocols
In Vitro Caspase-3 Inhibition Assay
A standard in vitro assay to determine the inhibitory activity of M826 against caspase-3 involves

the use of a fluorogenic substrate, such as Ac-DEVD-AMC.
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Experimental Workflow

Prepare reaction buffer with
recombinant human caspase-3

Add varying concentrations
of (S)-M826 Pre-incubate Add fluorogenic substrate

(Ac-DEVD-AMC) Incubate at 37°C Measure fluorescence intensity
over time Calculate IC50 value

Click to download full resolution via product page

Figure 2. Workflow for in vitro caspase-3 inhibition assay.

Methodology:

Recombinant human caspase-3 is incubated with varying concentrations of (S)-M826 in a

reaction buffer.

After a pre-incubation period, the fluorogenic substrate Ac-DEVD-AMC is added to initiate

the reaction.

The cleavage of the substrate by caspase-3 releases the fluorescent molecule AMC.

The fluorescence is monitored over time using a plate reader.

The rate of reaction at each inhibitor concentration is used to calculate the IC50 value, which

represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vivo Neuroprotection Study (Rat Malonate Model of
Huntington's Disease)
The neuroprotective effects of (S)-M826 have been evaluated in a rat model of Huntington's

disease induced by the mitochondrial toxin malonate.[3]
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In Vivo Experimental Workflow

Induce striatal lesion in rats
with malonate infusion

Administer (S)-M826 or vehicle
intracerebroventricularly

Euthanize animals at
specified time points

Analyze brain tissue for:
- Lesion volume

- Caspase-3 activity
- Neuronal cell death

Assess neuroprotective effect
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Figure 3. Workflow for in vivo neuroprotection study.

Methodology:

A unilateral striatal lesion is induced in rats by the stereotactic injection of malonate.

(S)-M826 or a vehicle control is administered via intracerebroventricular injection.
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At predetermined time points, the animals are euthanized, and their brains are collected for

analysis.

Brain sections are analyzed to determine the volume of the lesion, the level of active

caspase-3, and the extent of neuronal cell death.[3]

The Enantiomeric Question: (S)-M826 vs. (R)-M826
A significant gap in the current understanding of M826 lies in the characterization of its

enantiomers. The publicly available literature exclusively details the synthesis and activity of

the (S)-enantiomer. The existence of "(Rac)-M826," a racemic mixture, is noted in commercial

catalogs, which logically confirms the existence of the (R)-enantiomer. However, no studies

have been published that describe the stereoselective synthesis of (R)-M826, its separation

from the racemic mixture, or a direct comparison of its biological activity to that of the (S)-

enantiomer.

This lack of data prevents a comprehensive understanding of the structure-activity relationship

of the M826 enantiomers. It is plausible that the (R)-enantiomer exhibits different potency,

selectivity, or pharmacokinetic properties. Future research should focus on:

Stereoselective synthesis or chiral separation: Developing methods to obtain the pure (R)-

enantiomer.

Comparative biological evaluation: Directly comparing the in vitro and in vivo activities of the

(S)- and (R)-enantiomers.

Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion

(ADME) properties of each enantiomer.

Conclusion
The (S)-enantiomer of M826 is a well-characterized, potent, and selective inhibitor of caspase-

3 with demonstrated neuroprotective effects. Its mechanism of action and efficacy in preclinical

models are well-documented. However, a comprehensive understanding of the pharmacology

of M826 is incomplete without a thorough investigation of its (R)-enantiomer. The lack of data

on the synthesis, separation, and biological activity of the individual enantiomers represents a
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critical knowledge gap. Future studies addressing these aspects are essential for a complete

understanding of the therapeutic potential of this class of caspase-3 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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